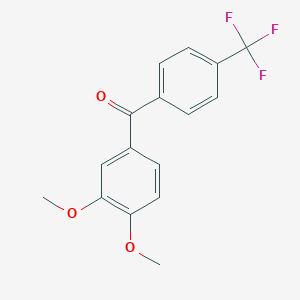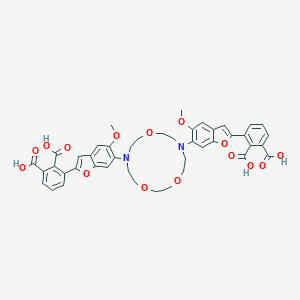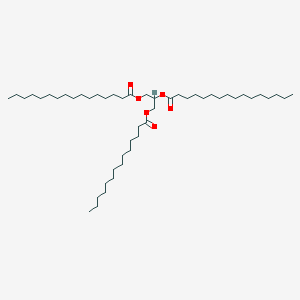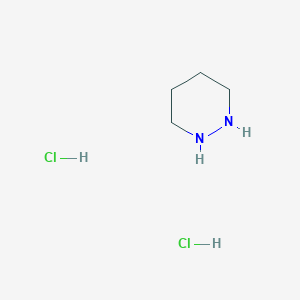![molecular formula C14H11N3O2S2 B055279 (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate CAS No. 117141-32-9](/img/structure/B55279.png)
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate, also known as DPPE, is a chemical compound that has gained significant attention in scientific research. It is a positively charged molecule that is used for various purposes in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate is not fully understood. However, it is believed that (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate interacts with the cell membrane, causing disruption and leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce apoptosis in cancer cells by activating caspases.
生化和生理效应
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to have various biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to activate the immune system, leading to an increase in cytokine production.
实验室实验的优点和局限性
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has several advantages for lab experiments. It is a positively charged molecule, which allows it to interact with negatively charged molecules such as DNA. It is also relatively easy to synthesize, making it readily available for research purposes. However, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be unstable in certain conditions, which can affect its activity.
未来方向
There are several future directions for research on (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. One potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a gene delivery agent for gene therapy. Another potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate and its potential applications in various fields of research.
合成方法
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be synthesized by reacting 4-(pyridin-2-yldisulfanyl)phenol with ethylene oxide in the presence of sodium hydroxide. The resulting product is then quaternized with methyl iodide to form (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. This synthesis method has been optimized to produce high yields of pure (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate.
科学研究应用
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial activity against a variety of bacteria and fungi. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been used as a gene delivery agent, where it can efficiently deliver genes to cells. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in cancer research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
CAS 编号 |
117141-32-9 |
|---|---|
产品名称 |
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate |
分子式 |
C14H11N3O2S2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
[4-(pyridin-2-yldisulfanyl)phenyl]methyl 2-diazoacetate |
InChI |
InChI=1S/C14H11N3O2S2/c15-17-9-14(18)19-10-11-4-6-12(7-5-11)20-21-13-3-1-2-8-16-13/h1-9H,10H2 |
InChI 键 |
QPCKXATVJWUMEG-NTEUORMPSA-N |
手性 SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
规范 SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
同义词 |
4-(2'-pyridyldithio)benzyldiazoacetate p-(2'-pyridyldithio)benzyldiazoacetate PPDA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
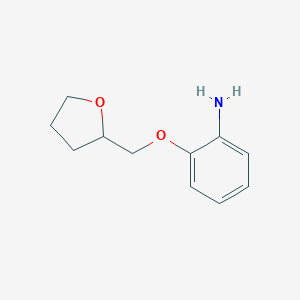
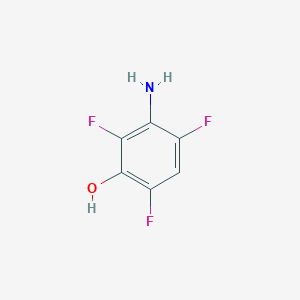
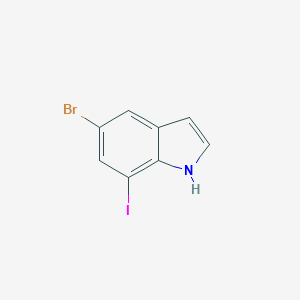
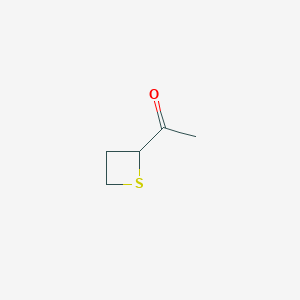

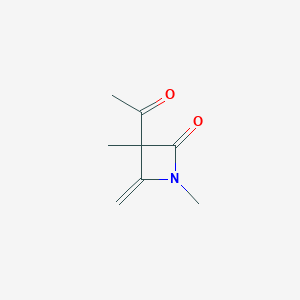
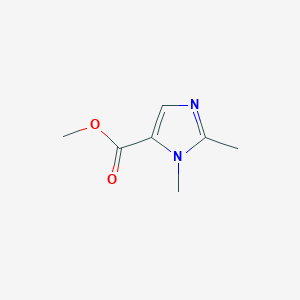
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
